![molecular formula C15H23N3O4S B7466461 N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide](/img/structure/B7466461.png)
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide (abbreviated as SMIP-016) is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of compounds known as pyrrole carboxamide derivatives and is known to have potent anti-cancer activity.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is not fully understood, but it is known to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is able to destabilize these oncogenic proteins and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been shown to inhibit the angiogenesis, or the formation of new blood vessels, that is necessary for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is its potency and specificity for HSP90. This makes it an attractive candidate for cancer therapy, as it is able to selectively target cancer cells while sparing normal cells. However, one limitation of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is its solubility, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration schedule for N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide.
Orientations Futures
There are several future directions for research on N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more soluble analogs of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide that can be administered more easily in vivo. Another area of interest is the combination of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide with other anti-cancer agents to enhance its efficacy. Finally, further research is needed to determine the long-term effects of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide on normal cells and tissues.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide involves several steps, starting with the reaction of cyclohexylamine with 2,4-dichloropyrrole to form N-cyclohexyl-2,4-dichloropyrrole. This compound is then reacted with morpholine to form N-cyclohexyl-4-morpholin-4-ylpyrrole-2-carboxamide. Finally, the sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride to form N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has also been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Propriétés
IUPAC Name |
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c19-15(17-12-4-2-1-3-5-12)14-10-13(11-16-14)23(20,21)18-6-8-22-9-7-18/h10-12,16H,1-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGLKFQBYFYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.